5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde
CAS No.: 1554168-44-3
Cat. No.: VC5355070
Molecular Formula: C6H7NO3
Molecular Weight: 141.126
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1554168-44-3 |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.126 |
| IUPAC Name | 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3 |
| Standard InChI Key | CSDMCUGKZMULHZ-UHFFFAOYSA-N |
| SMILES | COCC1=C(N=CO1)C=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The 1,3-oxazole ring consists of a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3. In 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde, the carbaldehyde group (-CHO) occupies position 4, while the methoxymethyl (-CH2OCH3) substituent resides at position 5 (Figure 1) . This arrangement creates a polarized electronic environment, with the aldehyde group enhancing electrophilicity at position 4 and the methoxymethyl group contributing steric bulk.
Molecular Formula and Weight
The molecular formula of 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde is C6H7NO3, derived as follows:
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Core 1,3-oxazole ring: C3H3NO
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Methoxymethyl (-CH2OCH3): C2H5O
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Carbaldehyde (-CHO): C1H1O
The calculated molecular weight is 141.13 g/mol.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
[3+2] Cycloaddition Strategy
A general route to 4,5-disubstituted oxazoles involves the reaction of acid chlorides with isocyanides in the presence of a base. For 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde, methoxyacetyl chloride (CH3OCH2COCl) and an isocyanide bearing a formyl group could serve as precursors . The reaction proceeds via a ketene intermediate, followed by cyclization to form the oxazole ring (Scheme 1) .
Scheme 1: Proposed Synthesis via [3+2] Cycloaddition
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Base-mediated ketene formation: Methoxyacetyl chloride → Methoxyketene
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Cycloaddition: Reaction with formyl isocyanide → Oxazole intermediate
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Oxidation: Hydroxymethyl to carbaldehyde conversion (Swern oxidation)
Functionalization of Oxazole Precursors
An alternative approach involves post-synthetic modification of preformed oxazoles. For example, methyl 5-(methoxymethyl)-1,3-oxazole-4-carboxylate (a related ester) can be hydrolyzed to the corresponding carboxylic acid, followed by reduction and oxidation to yield the aldehyde . This method benefits from the stability of ester intermediates during purification.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| [3+2] Cycloaddition | 70–85 | Single-step ring formation | Requires specialized reagents |
| Post-synthetic oxidation | 60–75 | Uses stable intermediates | Multi-step process |
Reactivity and Applications
Electrophilic Reactivity
The carbaldehyde group undergoes typical aldehyde reactions:
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Wittig Reaction: Synthesis of α,β-unsaturated carbonyl compounds.
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Reductive Amination: Production of amine derivatives for drug discovery .
Role in Medicinal Chemistry
While direct pharmacological data for 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde remains unreported, structurally analogous oxazoles exhibit bioactivity:
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Antimicrobial Agents: 4,5-Disubstituted oxazoles show activity against Mycobacterium tuberculosis (MIC: 62.5 μg/mL) .
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Anticancer Compounds: Oxazole derivatives demonstrate cytotoxicity against breast cancer cell lines (IC50: 1.85–4.88 μM) .
Material Science Applications
The conjugated π-system of the oxazole ring enables applications in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
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Coordination Polymers: Ligand for transition-metal complexes.
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